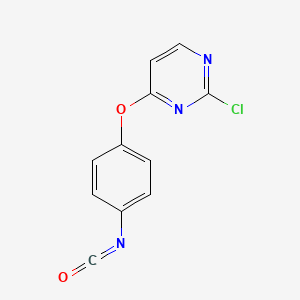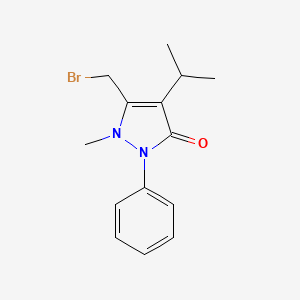![molecular formula C18H19NaO5S B13858492 Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde is a complex organic compound with a unique structure. This compound is characterized by its bicyclic heptane core, which is substituted with a sulfomethyl group and a benzaldehyde moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde typically involves multiple steps. The starting material is often a bicyclic heptane derivative, which undergoes a series of functional group transformations to introduce the sulfomethyl and benzaldehyde groups. Common reagents used in these reactions include sodium hydride, sulfur dioxide, and various aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the bicyclic heptane core, followed by the introduction of the sulfomethyl and benzaldehyde groups. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzaldehyde group to a primary alcohol.
Substitution: The sulfomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols and amines can react with the sulfomethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary alcohols, and various substituted derivatives.
Scientific Research Applications
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde exerts its effects involves its interaction with specific molecular targets. The benzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins, while the sulfomethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methyl-2-oxovalerate
- Sodium 4-methyl-2-oxopentanoic acid
- Sodium 4-methyl-2-oxovaleric acid
Uniqueness
Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde is unique due to its bicyclic heptane core and the presence of both sulfomethyl and benzaldehyde functional groups. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H19NaO5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;[(1S,3Z,4S)-3-[(4-formylphenyl)methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C18H20O5S.Na/c1-17(2)15-7-8-18(17,11-24(21,22)23)16(20)14(15)9-12-3-5-13(10-19)6-4-12;/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,21,22,23);/q;+1/p-1/b14-9-;/t15-,18-;/m1./s1 |
InChI Key |
VHIRFFDSSUIJQZ-LBUFQYSFSA-M |
Isomeric SMILES |
CC1([C@@H]\2CC[C@]1(C(=O)/C2=C\C3=CC=C(C=C3)C=O)CS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=O)CS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


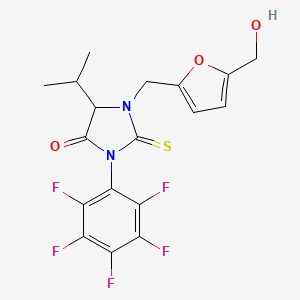
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
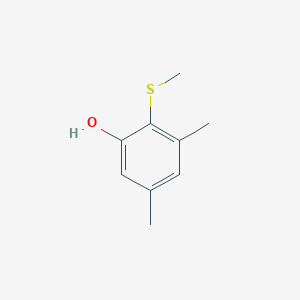
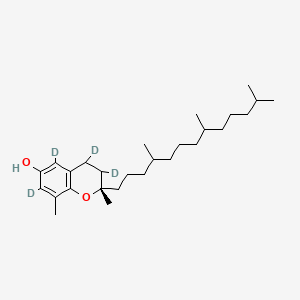
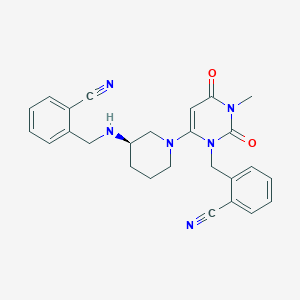
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
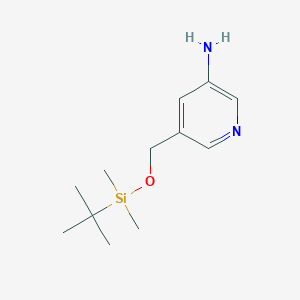
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
